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Compound of Interest

Compound Name: 3-Bromopyridine 1-oxide

Cat. No.: B014649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyridine 1-oxide, a key

heterocyclic building block in medicinal chemistry and materials science. This document details

its physicochemical properties, synthesis protocols, and significant applications, with a focus on

its role in the development of therapeutic agents.

Physicochemical Properties
3-Bromopyridine 1-oxide is a pyridine derivative that is functionalized with both a bromine

atom and an N-oxide group. These features enhance its reactivity and make it a versatile

intermediate in organic synthesis.[1][2] Its key physicochemical properties are summarized in

the table below.
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Property Value Reference(s)

CAS Number 2402-97-3 [1][2]

Molecular Formula C₅H₄BrNO [1][2]

Molecular Weight 174.00 g/mol [1][2]

Appearance Yellow to brown solid or liquid [1]

Melting Point 31-42 °C [1]

Boiling Point 130 °C at 2 mmHg

Solubility
Soluble in water (50 g/L at 25

°C) and polar organic solvents.
[2]

pKa (Predicted) 0.01 ± 0.10

Synthesis and Experimental Protocols
The most common method for the preparation of 3-Bromopyridine 1-oxide is the direct

oxidation of its precursor, 3-bromopyridine. Peroxy acids, such as meta-chloroperoxybenzoic

acid (m-CPBA), are efficient reagents for this transformation.

Experimental Protocol: Oxidation of 3-Bromopyridine to
3-Bromopyridine 1-oxide
This protocol describes a general procedure for the N-oxidation of 3-bromopyridine using m-

CPBA.

Materials:

3-Bromopyridine

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-

bromopyridine (1.0 equivalent) in dichloromethane (DCM) to a concentration of

approximately 0.5 M.

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-

CPBA (1.2 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal

temperature does not rise significantly.

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir

for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC)

until the starting material is consumed.

Workup - Quenching and Extraction:

Upon completion, cool the reaction mixture again to 0 °C. A white precipitate of the m-

chlorobenzoic acid byproduct may form.

Slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess

peroxy acid and neutralize the acidic byproduct. Continue addition until gas evolution

ceases.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice more with DCM.

Combine all organic layers.
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Washing and Drying: Wash the combined organic phase sequentially with saturated aqueous

NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄ or

Na₂SO₄.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to yield the crude product.

The crude 3-Bromopyridine 1-oxide can be further purified by flash column

chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or

methanol in DCM.

Synthesis Workflow Diagram

Reaction Workup Purification

Dissolve 3-Bromopyridine
in DCM Add m-CPBA at 0°C Stir at RT (4-12h) Quench with NaHCO₃ Extract with DCM Wash with Brine Dry (Na₂SO₄) Concentrate in vacuo Flash Chromatography 3-Bromopyridine 1-oxide

Click to download full resolution via product page

Caption: Synthesis and purification workflow for 3-Bromopyridine 1-oxide.

Applications in Research and Drug Development
3-Bromopyridine 1-oxide is a valuable intermediate in the synthesis of complex organic

molecules, particularly in the pharmaceutical industry. The N-oxide group can act as a directing

group for further functionalization of the pyridine ring and can also be removed if necessary.

Precursor to Pharmaceutical Ingredients
While 3-Bromopyridine 1-oxide itself is primarily an intermediate, its deoxygenated precursor,

3-bromopyridine, is a crucial building block in the synthesis of several marketed drugs. A

prominent example is Abiraterone Acetate, a medication used to treat prostate cancer.[2][3] In

the synthesis of Abiraterone, 3-bromopyridine is coupled with a steroidal precursor,
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demonstrating the importance of this structural motif in accessing complex drug architectures.

[2][3]

Role in Medicinal Chemistry
The pyridine N-oxide moiety is recognized for its unique electronic and steric properties, which

are leveraged in drug design.[1]

Bioisosteric Replacement: The N-oxide group can serve as a bioisostere for a carbonyl

group.[1] Its ability to act as a strong hydrogen bond acceptor allows it to mimic the

interactions of a carbonyl oxygen with biological targets, such as enzymes. This strategy has

been successfully employed in the development of direct thrombin and p38 MAP kinase

inhibitors.[1]

Modulation of Physicochemical Properties: N-oxidation can alter the solubility, metabolic

stability, and electronic profile of a parent molecule, which are critical parameters in

optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.

Kinase Inhibitors: Pyridine-based scaffolds are prevalent in the design of kinase inhibitors.

For instance, they are key components of inhibitors for Rho-associated coiled-coil containing

protein kinase (ROCK), a target for diseases like hypertension and glaucoma.[4] The ability

to functionalize the pyridine ring, a process where 3-Bromopyridine 1-oxide can be an

important intermediate, is crucial for developing potent and selective inhibitors.

Biological Context: The Rho-ROCK Signaling
Pathway
The Rho-associated kinase (ROCK) signaling pathway is a critical regulator of cellular

processes such as contraction, motility, and proliferation. Dysregulation of this pathway is

implicated in various cardiovascular diseases. Pyridine-based compounds have been

developed as effective inhibitors of ROCK.[4][5]

The diagram below illustrates a simplified representation of the Rho-ROCK signaling pathway

and highlights the point of intervention for pyridine-based inhibitors.
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Caption: Simplified Rho-ROCK signaling pathway and inhibition by pyridine derivatives.
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In this pathway, active RhoA-GTP binds to and activates ROCK. ROCK then promotes cell

contraction through two main mechanisms: direct phosphorylation of the Myosin Light Chain

(MLC) and inhibition of MLC Phosphatase (MLCP), the enzyme that dephosphorylates MLC.

Pyridine-based inhibitors act by competing with ATP in the kinase domain of ROCK, thereby

preventing these downstream signaling events.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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